molecular formula C8H13N3 B15372231 N-isopropyl-4-methylpyrimidin-5-amine

N-isopropyl-4-methylpyrimidin-5-amine

Cat. No.: B15372231
M. Wt: 151.21 g/mol
InChI Key: GYMSBQHXZBCHBZ-UHFFFAOYSA-N
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Description

N-Isopropyl-4-methylpyrimidin-5-amine is a pyrimidine derivative featuring a methyl group at the 4-position and an isopropylamine substituent at the 5-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with significant applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and biological relevance .

Pyrimidine derivatives are often synthesized via nucleophilic substitution or condensation reactions. For instance, N-substituted pyrimidinamines, such as N-cyclopropyl-2-(4-chloro-5-methylpyrimidin-4-yl) derivatives, are synthesized through coupling reactions involving halogenated pyrimidines and amines . Similarly, the target compound may be prepared via analogous routes, leveraging the reactivity of the pyrimidine ring toward nucleophilic agents.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

4-methyl-N-propan-2-ylpyrimidin-5-amine

InChI

InChI=1S/C8H13N3/c1-6(2)11-8-4-9-5-10-7(8)3/h4-6,11H,1-3H3

InChI Key

GYMSBQHXZBCHBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=NC=C1NC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The substituents on the pyrimidine ring significantly influence molecular properties. Below is a comparison of N-isopropyl-4-methylpyrimidin-5-amine with key analogs:

Compound Name Molecular Formula Substituents Key Features
This compound C₈H₁₃N₃ 4-methyl, 5-N-isopropyl Compact substituents; high lipophilicity due to alkyl groups.
(4-Chloro-5-methoxy-pyrimidin-2-yl)-isopropylamine C₈H₁₂ClN₃O 4-Cl, 5-OCH₃, 2-N-isopropyl Electron-withdrawing Cl and OCH₃ groups may reduce solubility .
5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine C₂₅H₂₂FN₅ 6-methyl, 2-phenyl, 4-N-(4-methylphenyl), 5-[(4-fluoroanilino)methyl] Bulky aryl groups; intramolecular N–H⋯N hydrogen bonds enhance stability .
5-Chloro-4-iodo-N-isopropyl-2-pyridinamine C₈H₁₀ClIN₂ Pyridine core with Cl, I, and isopropyl Halogenated pyridine derivative; higher molecular weight due to iodine .

Key Observations:

  • Hydrogen Bonding: Unlike the 5-[(4-fluoroanilino)methyl] derivative, which exhibits intramolecular N–H⋯N hydrogen bonds (N4⋯N5 distance: 2.982 Å) , the target compound lacks such interactions due to its simpler substituents. This may reduce crystalline stability but improve solubility.
  • Crystal Packing : Bulky substituents (e.g., phenyl, fluorophenyl) in analogs create larger dihedral angles (up to 70.1°) between the pyrimidine ring and aryl groups, affecting packing efficiency . The target compound’s smaller substituents may enable denser crystal structures.

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